NNMT Binding Affinity (Ki) – Direct Comparison with the 5-Deschloro Analog from the Same Patent Family
This compound (US20250017936, Compound 5g) exhibits a Ki of 140 nM for full-length recombinant human NNMT in a fluorescence polarization competition assay [1]. The direct 5-deschloro analog N-(isoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (Compound 5b) shows a substantially weaker Ki of 650 nM under identical assay conditions [2]. The 5-chloro substituent therefore confers an approximate 4.6-fold improvement in binding affinity, establishing it as a critical potency determinant within this chemotype.
| Evidence Dimension | NNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 140 nM |
| Comparator Or Baseline | N-(isoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (US20250017936, Compound 5b); Ki = 650 nM |
| Quantified Difference | ~4.6-fold lower Ki (higher affinity) for the 5-chloro compound |
| Conditions | Fluorescence polarization competition assay; full-length recombinant human NNMT expressed in E. coli BL21(DE3) |
Why This Matters
For procurement decisions, a 4.6-fold difference in target binding translates into meaningfully lower compound quantities required to achieve equivalent target engagement in enzymatic and cellular assays, directly affecting cost-per-experiment calculations.
- [1] BindingDB Entry BDBM50627712 (CHEMBL5432183). Affinity Data: Ki = 140 nM. Target: Nicotinamide N-methyltransferase (Human). View Source
- [2] BindingDB Entry BDBM50627707 (CHEMBL5426689). Affinity Data: Ki = 650 nM. Target: Nicotinamide N-methyltransferase (Human). Compound 5b. View Source
